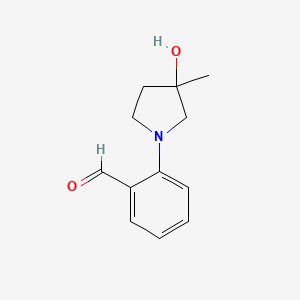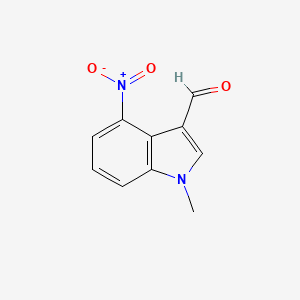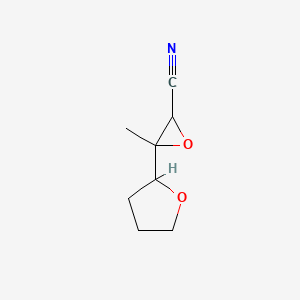
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a propyn-1-ol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-nitrobenzaldehyde.
Reaction with Propargyl Alcohol: The aldehyde undergoes a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-al or 3-(4-Fluoro-3-nitrophenyl)prop-2-ynoic acid.
Reduction: 3-(4-Fluoro-3-aminophenyl)prop-2-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrophenyl)prop-2-yn-1-ol: Similar structure but lacks the fluoro group.
3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but lacks the nitro group.
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
The presence of both fluoro and nitro groups in 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding properties, and overall biological activity .
Propriétés
Formule moléculaire |
C9H6FNO3 |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6FNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-4,6,12H,5H2 |
Clé InChI |
CMFZXRGCAAQDEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#CCO)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)
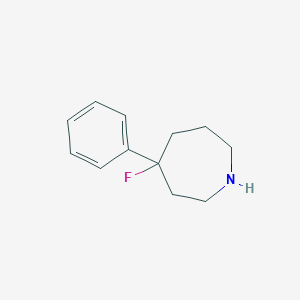
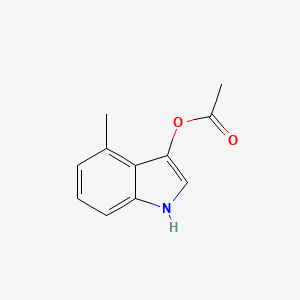
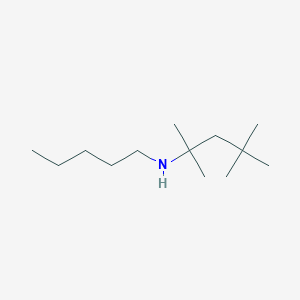

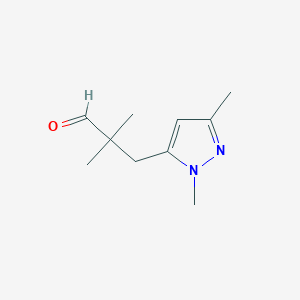
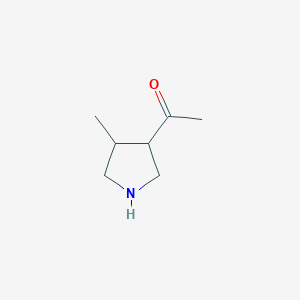
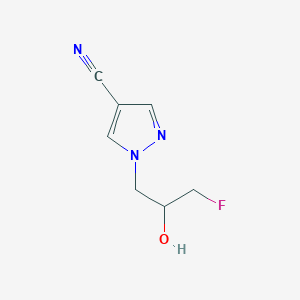
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
